

Application Notes: Synthesis of Methyl Hept-2-ynoate via Alkylation of Methyl Propiolate

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Compound of Interest

Compound Name: *Methyl hept-2-ynoate*

Cat. No.: B096303

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Introduction

Methyl hept-2-ynoate (CAS No: 18937-78-5) is an acetylenic ester recognized for its characteristic fruity odor, which has led to its use as a flavoring and fragrance agent. In the realms of research and drug development, it serves as a versatile chemical intermediate and building block for the synthesis of more complex organic molecules, including heterocycles and other pharmacologically relevant compounds. Its structure, featuring a reactive alkyne and an ester functional group, allows for a variety of chemical transformations.

Synthetic Strategy

The protocol outlined below describes a robust and widely applicable method for the synthesis of **methyl hept-2-ynoate**. The strategy is based on the alkylation of a terminal alkyne. The process involves the deprotonation of methyl propiolate using a strong, non-nucleophilic base, lithium diisopropylamide (LDA), to form a lithium acetylide intermediate. This nucleophilic intermediate is then reacted with 1-bromobutane in an SN2 reaction to form the carbon-carbon bond, yielding the desired product. This method is highly effective for creating internal alkynes from terminal ones. The reaction is conducted at low temperatures (-78 °C) to ensure selectivity and minimize side reactions.

Synthesis Workflow

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Caption: Experimental workflow for the synthesis of **methyl hept-2-ynoate**.

Detailed Experimental Protocol

1. Materials and Reagents

This protocol is based on general procedures for the alkylation of terminal alkynes.[1][2][3] All reagents should be of high purity and solvents should be anhydrous where specified.

Reagent	Formula	MW (g/mol)	Amount	Moles (mmol)	Molar Eq.
Diisopropylamine	C ₆ H ₁₅ N	101.19	4.6 mL	33.0	1.1
n-Butyllithium (n-BuLi)	C ₄ H ₉ Li	64.06	13.2 mL	33.0	1.1
Tetrahydrofuran (THF)	C ₄ H ₈ O	72.11	150 mL	-	-
Methyl Propiolate	C ₄ H ₄ O ₂	84.07	2.6 mL	30.0	1.0
1-Bromobutane	C ₄ H ₉ Br	137.02	3.2 mL	30.0	1.0
Ammonium Chloride (sat. aq.)	NH ₄ Cl	53.49	50 mL	-	-
Diethyl Ether	(C ₂ H ₅) ₂ O	74.12	150 mL	-	-
Magnesium Sulfate (anhyd.)	MgSO ₄	120.37	~10 g	-	-

2. Equipment

- 500 mL three-neck round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel (or syringe pump)
- Low-temperature thermometer
- Inert gas (Nitrogen or Argon) inlet and outlet (bubbler)
- Dry ice/acetone bath

- Syringes and needles
- Separatory funnel
- Rotary evaporator
- Distillation apparatus (short path or fractional, depending on purity needs)

3. Procedure

a. Reaction Setup and LDA Formation

- Assemble the 500 mL three-neck flask with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet. Flame-dry the glassware under vacuum and cool under a stream of nitrogen.
- Maintain a positive pressure of nitrogen throughout the reaction.
- To the flask, add 100 mL of anhydrous THF and diisopropylamine (4.6 mL, 33.0 mmol).
- Cool the flask to -78 °C using a dry ice/acetone bath.
- Slowly add n-butyllithium (13.2 mL of a 2.5 M solution in hexanes, 33.0 mmol) dropwise via syringe to the stirred solution over 15 minutes, ensuring the internal temperature does not exceed -70 °C.
- Stir the resulting solution at -78 °C for 30 minutes to allow for the complete formation of LDA.

b. Deprotonation of Methyl Propiolate

- In a separate, dry flask, prepare a solution of methyl propiolate (2.6 mL, 30.0 mmol) in 20 mL of anhydrous THF.
- Add the methyl propiolate solution dropwise via syringe to the LDA solution at -78 °C over 20 minutes.
- Stir the mixture for 1 hour at -78 °C. Formation of the lithium acetylide should occur during this time.

c. Alkylation

- Add 1-bromobutane (3.2 mL, 30.0 mmol) dropwise to the reaction mixture at -78 °C.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12-16 hours).

d. Work-up and Extraction

- Cool the reaction mixture to 0 °C in an ice bath.
- Carefully quench the reaction by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride solution.
- Transfer the mixture to a separatory funnel. Add 100 mL of diethyl ether and 50 mL of water.
- Separate the organic layer. Wash the aqueous layer with diethyl ether (2 x 25 mL).
- Combine all organic layers and wash with brine (50 mL).
- Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

e. Purification

- Purify the crude residue by vacuum distillation to yield **methyl hept-2-ynoate** as a colorless liquid.

Data Summary and Characterization

Product Characteristics

Property	Value
Molecular Formula	C ₈ H ₁₂ O ₂
Molecular Weight	140.18 g/mol
Appearance	Colorless Liquid
Boiling Point	~205 °C at 760 mmHg
Density	~0.951 g/cm ³
Refractive Index	~1.440

Note: Physical properties are based on available literature data for **methyl hept-2-yneoate**.

Expected Spectroscopic Data

Technique	Expected Features
¹ H NMR	Signals corresponding to the methyl ester protons (~3.7 ppm), methylene protons adjacent to the alkyne (~2.3 ppm, triplet), other methylene protons in the butyl chain, and the terminal methyl group (~0.9 ppm, triplet).
¹³ C NMR	Signals for the ester carbonyl carbon (~154 ppm), the two alkyne carbons (~70-90 ppm), the ester methyl carbon (~52 ppm), and the four carbons of the butyl chain.
IR (Infrared)	Characteristic C≡C stretch (weak) around 2250 cm ⁻¹ , C=O stretch around 1715 cm ⁻¹ , and C-O stretch around 1250 cm ⁻¹ .

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